5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione typically involves a multi-step process. One common method is the condensation of a 2-aryl-substituted acrylate with a 6-aminopyrimidin-4(3H)-one in the presence of a base under microwave irradiation . This reaction yields the desired pyrido[2,3-d]pyrimidine derivative with an aryl substituent at position C6, which is crucial for its biological activity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrido[2,3-d]pyrimidine derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrido[2,3-d]pyrimidine derivatives. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for cancer therapy . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits anti-inflammatory and analgesic properties.
Uniqueness
5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione stands out due to the presence of fluorine atoms, which enhance its stability, bioavailability, and binding affinity towards molecular targets. This makes it a more potent and selective inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C15H13F2N3O3 |
---|---|
Molecular Weight |
321.28 g/mol |
IUPAC Name |
5-(2,5-difluorophenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C15H13F2N3O3/c1-19-13-12(14(22)20(2)15(19)23)9(6-11(21)18-13)8-5-7(16)3-4-10(8)17/h3-5,9H,6H2,1-2H3,(H,18,21) |
InChI Key |
JGEDTFPEZHAWQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=C(C=CC(=C3)F)F)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.